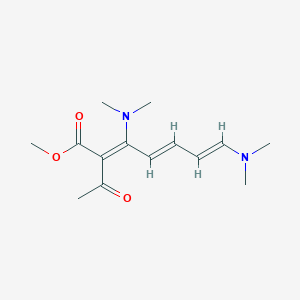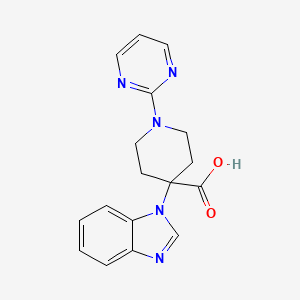
methyl 2-acetyl-3,7-bis(dimethylamino)-2,4,6-heptatrienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-3,7-bis(dimethylamino)-2,4,6-heptatrienoate, commonly known as DMABN or Luminescence Yellow, is a fluorescent probe widely used in scientific research. This compound has unique optical properties that make it useful in various applications, including bioimaging, biosensing, and drug discovery.
作用機序
DMABN works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence. The compound has a unique structure that allows it to interact with biological molecules, leading to changes in its fluorescence properties. DMABN can be used to study the binding of biomolecules and the conformational changes that occur upon binding.
Biochemical and Physiological Effects
DMABN has been shown to have minimal toxicity and does not interfere with biological processes. The compound has been used in various biological assays, including enzyme activity assays and protein-protein interaction studies. DMABN has also been used to study the uptake and distribution of drugs in cells.
実験室実験の利点と制限
DMABN has several advantages for lab experiments. The compound is easy to synthesize and has a high quantum yield, making it useful in bioimaging and biosensing applications. DMABN is also stable and has minimal toxicity, making it suitable for use in biological assays. However, DMABN has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
There are several future directions for DMABN research. One area of interest is the development of new DMABN derivatives with improved fluorescence properties. Another area of research is the use of DMABN in drug discovery, where it can be used to study the binding of small molecules to target proteins. DMABN can also be used in the development of new biosensors for the detection of biological molecules. Finally, DMABN can be used in the study of cellular processes, including cell signaling and metabolism.
合成法
DMABN can be synthesized through a multistep reaction from 3-bromo-2-methylpropenoic acid. The synthesis involves the reaction of the acid with dimethylamine to form the corresponding amide, which is then reacted with acetyl chloride to form the acetyl derivative. The final step involves the reaction of the acetyl derivative with dimethylamine in the presence of palladium acetate and triethylamine to form DMABN.
科学的研究の応用
DMABN is widely used in scientific research as a fluorescent probe. The compound has a high quantum yield, which makes it useful in bioimaging and biosensing applications. DMABN can be used to detect various biological molecules, including proteins, nucleic acids, and lipids. The compound can also be used to study the structure and function of biomolecules.
特性
IUPAC Name |
methyl (2Z,4E,6E)-2-acetyl-3,7-bis(dimethylamino)hepta-2,4,6-trienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(17)13(14(18)19-6)12(16(4)5)9-7-8-10-15(2)3/h7-10H,1-6H3/b9-7+,10-8+,13-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZSJBGQZUQFGB-WTFSAPJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C=CC=CN(C)C)N(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C=C\C=C\N(C)C)/N(C)C)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5403807.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)

![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)